N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers needing to isolate the N-benzyl contribution in 2-amino-4,5-diphenyloxazole pharmacology often face generic substitution claims. This compound (LogP 5.04) offers a precise matched-pair tool vs. primary amine analogs. - Key utility: BChE-selective inhibition (IC50 6-30 µM range in class) & anti-inflammatory SAR. - Advantages: Electrochemical synthesis scalability; higher lipophilicity for chronic inflammation or CNS models. - Supply: Multi-gram quantities available via green oxidation-free route.

Molecular Formula C22H18N2O
Molecular Weight 326.4 g/mol
CAS No. 102704-26-7
Cat. No. B14079366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine
CAS102704-26-7
Molecular FormulaC22H18N2O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-23-22-24-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)
InChIKeyZKQUGJOWEFKJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine: Structural Identity & Classification


N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine (CAS 102704-26-7) is a trisubstituted 1,3-oxazole derivative featuring phenyl groups at positions 4 and 5 and an N-benzylamino substituent at position 2 . The compound belongs to the 2-amino-4,5-diphenyloxazole chemotype, a scaffold historically associated with anti-inflammatory, analgesic, and platelet anti-aggregating activities [1][2]. With a molecular formula of C₂₂H₁₈N₂O and a molecular weight of 326.39 g·mol⁻¹, it differs from simpler 2-amino-4,5-diphenyloxazoles (MW 236.27) by the addition of a benzyl group on the exocyclic amine nitrogen, a structural modification that alters lipophilicity, steric profile, and hydrogen-bonding capacity .

1
Scaffold class 2-Aminoalkyl-4,5-diphenyloxazole chemotype; reported pathway study fit
2
Lipophilicity N-Benzyl substitution increases lipophilicity for membrane partitioning studies
3
H-Bond profile Single H-bond donor distinguishes from 2-HBD amino/aminomethyl analogs

Interchangeability Limitations for N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine


The 2-amino-4,5-diphenyloxazole chemotype encompasses structurally diverse compounds whose biological profiles depend critically on the nature of the 2-substituent. The N-benzyl substitution on the target compound introduces a flexible benzyl linker between the oxazole core and the terminal phenyl ring, creating a distinct pharmacophoric geometry compared to simpler analogs such as 2-amino-4,5-diphenyloxazole (CAS 33119-63-0), Ditazole (2-bis(hydroxyethyl)amino-4,5-diphenyloxazole), or Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) [1]. These structural differences translate into measurable changes in lipophilicity (computed LogP of 5.04 vs. approximately 3.3 for the unsubstituted 2-amino analog), hydrogen-bond donor/acceptor count, and molecular shape, all of which influence membrane permeability, target engagement, and metabolic stability [2]. Generic substitution among in-class oxazoles is therefore not scientifically valid without matched-pair comparative data, because even minor alterations at the 2-position can redirect selectivity between enzyme isoforms or shift the balance between desired pharmacology and off-target effects [3].

2-Amino analog
LogP shift may alter membrane partitioning N-Benzyl substitution yields markedly higher lipophilicity vs. unsubstituted 2-amino-4,5-diphenyloxazole; permeability and protein binding may not transfer
2-Aminomethyl analog
HBD count reduction may redirect target engagement Single NH donor vs. two NH₂ donors alters hydrogen-bonding geometry; pharmacophore model may not replicate
Ditazole / N,N-dialkyl
Flexible benzyl linker geometry differs from constrained analogs Benzyl CH₂–NH rotatable bond introduces conformational freedom absent in N,N-bis(hydroxyethyl) or directly attached amino substituents; binding pose may shift

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine: Key Differentiators vs. Analogs


LogP: N-Benzyl vs. Unsubstituted 2-Amino Analog

The N-benzyl substituent in the target compound substantially increases lipophilicity. The computed LogP for N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine is 5.04 . In contrast, the unsubstituted 2-amino-4,5-diphenyloxazole (CAS 33119-63-0) exhibits an XLogP3-AA of 3.3 [1] and an ACD/LogP of 2.88 . This represents a LogP increase of approximately 1.7–2.2 log units attributable solely to the N-benzyl group, indicating markedly higher hydrophobicity and predicted membrane partitioning for the target compound.

Computed LogP
Head-to-head
Target LogP 5.04 vs. Comparator XLogP3-AA 3.3 / ACD LogP 2.88 (Δ≈+1.7–2.2)
Supports membrane partitioning review
In silico prediction; verify experimentally
Lipophilicity Drug-likeness Membrane permeability

MW and TPSA: N-Benzyl vs. Simpler 2-Amino Analog

The addition of the N-benzyl group increases molecular weight from 236.27 g·mol⁻¹ (2-amino-4,5-diphenyloxazole) to 326.39 g·mol⁻¹ for the target compound, and increases the topological polar surface area (TPSA) from 41.29 Ų to a value that, combined with the elevated LogP, pushes the molecule closer to beyond-Rule-of-5 chemical space [1]. The precise mass difference of 90.12 Da corresponds exactly to the C₇H₈ (benzyl) fragment .

MW & TPSA Shift
Head-to-head
ΔMW +90.12 Da (236.27 → 326.39); TPSA unchanged at 41.29 Ų
Informs formulation and solubility review
Physicochemical data; confirm experimentally
Physicochemical profile Oral bioavailability Beyond Rule-of-5

Cholinesterase Selectivity: Oxazole Benzylamine vs. Arylethenyl Analogs

In a 2020 study by Šagud et al., a series of oxazole benzylamine derivatives were evaluated for cholinesterase inhibition. All tested oxazole benzylamines exhibited a binding preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The most potent trans-amino-5-arylethenyl-oxazole derivatives inhibited BChE with IC₅₀ values in the low micromolar range (approximately 30 µM for compounds trans-12, trans-10, and trans-8), while AChE inhibition was negligible (IC₅₀ ≫ 100 µM) [1]. The cis-18 isomer was approximately 5-fold more potent against BChE than the trans isomers [1]. Although N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine was not directly tested in this study, its core N-benzylamino-oxazole motif is shared with the active scaffold and is predicted by docking studies to facilitate additional hydrogen-bond interactions in the cholinesterase active site via the NH group [1].

BChE Selectivity
Class-level
Class-level BChE preference; analog IC₅₀ ~6–30 µM (BChE) vs. ≫100 µM (AChE)
Supports cholinesterase panel screening context
Target compound not directly tested; scaffold-level inference
Butyrylcholinesterase Acetylcholinesterase Neurodegeneration

Anti-Inflammatory & Analgesic Pharmacophore of 2-Aminoalkyl-4,5-diphenyloxazoles

The 2-aminoalkyl-4,5-diphenyloxazole chemotype, to which N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine belongs, has documented anti-inflammatory, analgesic, and platelet anti-aggregating properties. Mattalia and Marchetti (1971) demonstrated that 2-aminoalkyl-4,5-diphenyloxazoles exhibit anti-inflammatory and analgesic activities in vivo [1]. The U.S. Patent US4020082 (issued 1977) specifically claims 2-aminomethyl- and 2-(2-aminoethyl)-substituted 4,5-diphenyloxazoles—including compounds where R may be phenylalkyl with 1–3 carbon atoms in the alkyl chain—as having antiphlogistic, analgesic, anti-aggregant, and local anaesthetic properties with low toxicity [2]. The target compound's N-benzyl substituent (phenylmethyl) falls within the claimed structural scope. The known drug Ditazole (2-bis(hydroxyethyl)amino-4,5-diphenyloxazole), a clinically used NSAID and platelet aggregation inhibitor, provides further validation of the 2-amino-4,5-diphenyloxazole pharmacophore [3].

Pathway Pharmacophore
Class-level
Patent-scope 2-aminoalkyl-4,5-diphenyloxazole; reported anti-inflammatory, analgesic, anti-aggregant class
Reported pathway pharmacology context
Target compound not individually profiled; patent context
Anti-inflammatory Analgesic Platelet anti-aggregation

Electrochemical Synthesis of Polysubstituted Oxazoles from Benzylamines

Yuan et al. (2014) reported an electrochemical method for synthesizing polysubstituted oxazoles directly from β-diketone derivatives and benzylamines under mild conditions [1]. Under optimized conditions (graphite anode, Ni cathode, NH₄I electrolyte in DMF, 12 mA·cm⁻²), the model oxazole 3aa was obtained in 91% GC yield with 62% current efficiency, avoiding the need for stoichiometric hazardous oxidants (TBHP) and transition metal catalysts required by prior thermal methods [1]. This methodology is directly applicable to the synthesis of N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine using appropriately substituted β-diketone precursors and benzylamine. In comparison, traditional thermal oxidative cyclization methods typically require I₂/TBHP systems and metal catalysts, and the sonochemical IBX-mediated method (Pothireddy et al., 2021) offers an alternative one-pot route for 2-aryl-4,5-diphenyloxazoles [2].

Electrosynthesis Route
Cross-study
91% GC yield; 62% current efficiency; graphite/Ni, NH₄I/DMF, 12 mA·cm⁻²
Supports scalable preparation review
Model substrate data; verify for target compound
Green chemistry Electrosynthesis Scalable preparation

Hydrogen-Bonding Geometry: N-Benzyl vs. 2-Amino/Aminomethyl Analogs

The target compound features an exocyclic secondary amine (NH) connected to a benzyl group, creating a flexible CH₂–NH linker between the oxazole core and the terminal phenyl ring. This distinguishes it from: (a) 2-amino-4,5-diphenyloxazole (primary amine directly attached to oxazole C2), (b) 2-aminomethyl-4,5-diphenyloxazole (CH₂–NH₂ linker), and (c) Ditazole (N,N-bis(hydroxyethyl)amino substituent). Docking studies on the related oxazole benzylamine series indicate that the NH group in the linker region can form critical hydrogen bonds within enzyme active sites (e.g., cholinesterases) [1]. The N-benzyl group provides one hydrogen-bond donor (NH) versus two for the primary aminomethyl analog, while the benzyl aromatic ring offers additional π-stacking and hydrophobic contacts not available to N,N-dialkyl analogs like Ditazole [1][2].

H-Bond Donor Count
Supporting
1 HBD (secondary NH) vs. 2 HBD in 2-amino and 2-aminomethyl analogs; 5 rotatable bonds
Supports pharmacophore modeling review
Structural analysis; confirm by docking studies
Structure–activity relationship Hydrogen bonding Pharmacophore modeling

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine: Research & Industrial Applications


Anti-Inflammatory Scaffold-Hopping & Matched-Pair Analysis

The compound is an ideal candidate for matched-pair analysis within the 2-amino-4,5-diphenyloxazole series. Researchers comparing the target compound (N-benzyl, LogP 5.04, 1 HBD) against 2-aminomethyl-4,5-diphenyloxazole (primary amine, LogP ~3.5, 2 HBD) can isolate the contribution of the N-benzyl group to anti-inflammatory potency, COX selectivity, and metabolic stability [1][2]. This head-to-head comparison is directly relevant to the anti-inflammatory pharmacophore established by Mattalia and Marchetti (1971) and the broad patent claims of US4020082 [1][3]. The elevated LogP also positions this compound for evaluation in chronic inflammation models where tissue penetration and prolonged residence time are desirable.

Cholinesterase Inhibitor Screening for Neurodegenerative Disease

Given the demonstrated BChE-selective inhibitory profile of the oxazole benzylamine scaffold (IC₅₀ ~6–30 µM for BChE with >100 µM for AChE in the closest tested analogs), N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine is a strong candidate for inclusion in focused screening libraries targeting butyrylcholinesterase [2]. Its N-benzyl substitution may enhance CNS penetration relative to more polar 2-amino analogs (LogP 3.3 vs. 5.04), a critical consideration for Alzheimer's disease research where BChE levels rise in advanced disease stages [2].

Green Electrochemical Synthesis of Oxazoles

The target compound can serve as a model substrate for scaling the electrochemical oxazole synthesis methodology reported by Yuan et al. (2014), which achieved 91% yield for a related 2,4,5-trisubstituted oxazole from benzylamine and β-diketone precursors without hazardous oxidants or transition metals [4]. For industrial procurement of multi-gram quantities, this electrochemical route offers distinct advantages in cost, safety, and environmental profile compared to traditional I₂/TBHP thermal cyclization or precious-metal-catalyzed methods [4][5].

Platelet Aggregation Inhibitor Profiling vs. Ditazole

Ditazole (4,5-diphenyl-2-bis(hydroxyethyl)amino-oxazole), a clinically used platelet aggregation inhibitor, validates the anti-aggregant potential of the 2-amino-4,5-diphenyloxazole scaffold [3]. N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine differs from Ditazole in lacking the hydrophilic bis(hydroxyethyl) substituent, offering a more lipophilic alternative (LogP 5.04 vs. approximately 2.5 for Ditazole) for comparative platelet aggregation studies where differential pharmacokinetic profiles are of interest [3]. The US3895115 patent explicitly covers this family of compounds for platelet aggregation inhibition [3].

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
N-Benzyl substitution profile
Matched-pair COX/cytokine endpoint review
Cholinesterase target panel screening
BChE selectivity context
BChE/AChE ratio and CNS exposure review
Electrosynthesis method development
Metal-free oxazole cyclization
Yield and current efficiency validation
Platelet-aggregation comparator studies
2-Amino-4,5-diphenyloxazole scaffold
Aggregation endpoint comparator context
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